4-Methoxycinnamaldehyde
Overview
Description
4-Methoxycinnamaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH3) attached to the phenyl ring. This compound is known for its bioactive properties and is found naturally in plants such as Agastache rugosa .
Mechanism of Action
Target of Action
4-Methoxycinnamaldehyde, an active constituent of Agastache rugosa, exhibits cytoprotective activity against the Respiratory Syncytial Virus (RSV) in human larynx carcinoma cell lines . RSV is a major cause of lower respiratory tract infections and hospital visits during infancy and childhood.
Mode of Action
It has been found to effectively inhibit the cytopathic effect of rsv . The cytopathic effect refers to structural changes in host cells that are caused by viral invasion. By inhibiting this effect, this compound prevents the virus from causing damage to the cells.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, chloroform, and dichloromethane, but insoluble in water . This suggests that it may have good bioavailability when administered through certain routes and formulations.
Result of Action
The primary result of this compound’s action is the inhibition of RSV-induced cytopathic effects in human larynx carcinoma cell lines . This means that it prevents the structural changes and damage that RSV typically causes in host cells, thereby helping to control diseases induced by RSV infection.
Biochemical Analysis
Cellular Effects
4-Methoxycinnamaldehyde has been found to have significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of human respiratory syncytial virus in a human larynx carcinoma cell line
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. One study found that it has anti-inflammatory effects and is relatively safe even at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxycinnamaldehyde involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile with pyridine as a catalyst. The mixture is stirred at room temperature for a few hours, followed by purification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxycinnamic acid.
Reduction: Reduction of this compound can yield 4-methoxycinnamyl alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxycinnamic acid.
Reduction: 4-Methoxycinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Methoxycinnamaldehyde has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other organic compounds.
Biology: Studied for its bioactive properties, including anti-inflammatory and antiviral activities.
Medicine: Investigated for potential therapeutic effects against diseases such as cancer and respiratory infections.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Comparison with Similar Compounds
Cinnamaldehyde: The parent compound, lacking the methoxy group.
4-Hydroxy-3-methoxycinnamaldehyde: Contains both hydroxyl and methoxy groups on the phenyl ring.
Vanillin: A structurally related compound with a hydroxyl and methoxy group on the benzene ring.
Uniqueness: 4-Methoxycinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cinnamaldehyde, the methoxy group enhances its stability and bioactivity. Its structural similarity to vanillin and 4-hydroxy-3-methoxycinnamaldehyde allows for comparative studies in various applications .
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXHFKZHDEKTP-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044308 | |
Record name | (E)-4-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White to yellowish crystals, spicy floral odour | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-Methoxycinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
160.00 °C. @ 3.00 mm Hg | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fats, moderately soluble (in ethanol) | |
Record name | p-Methoxycinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
24680-50-0, 1963-36-6 | |
Record name | trans-4-Methoxycinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24680-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366 | |
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Record name | p-Methoxycinnamaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500 | |
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Record name | 24680-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287 | |
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Record name | 4-Methoxycinnamaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26454 | |
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Record name | 2-Propenal, 3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (E)-4-Methoxycinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189 | |
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Record name | trans-4-Methoxycinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | P-METHOXYCINNAMALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL | |
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Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
58 - 59 °C | |
Record name | 3-(4-Methoxyphenyl)-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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